molecular formula C₁₈H₃₅N₃O₂ B016068 2-Azido-4-octadecen-1,3-diol CAS No. 103348-49-8

2-Azido-4-octadecen-1,3-diol

Cat. No.: B016068
CAS No.: 103348-49-8
M. Wt: 325.5 g/mol
InChI Key: XAPVDQFHDYWVTA-KRWOKUGFSA-N
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Description

2-Azido-4-octadecen-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₃₅N₃O₂ and its molecular weight is 325.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Azido-erythro-sphingosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the sphingolipid metabolic pathway, where it is converted to sphingosine-1-phosphate by the enzyme sphingosine kinase . This conversion is a critical step in maintaining the homeostatic balance of cells .

Cellular Effects

Azido-erythro-sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of Azido-erythro-sphingosine involves its conversion to sphingosine-1-phosphate by sphingosine kinase . This process involves binding interactions with the enzyme, leading to its activation. The generated sphingosine-1-phosphate then exerts its effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Azido-erythro-sphingosine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Azido-erythro-sphingosine is involved in the sphingolipid metabolic pathway . It interacts with the enzyme sphingosine kinase, which mediates its conversion to sphingosine-1-phosphate .

Transport and Distribution

The transport and distribution of Azido-erythro-sphingosine within cells and tissues involve its conversion to sphingosine-1-phosphate and its subsequent actions

Properties

IUPAC Name

(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVDQFHDYWVTA-KRWOKUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103348-49-8
Record name 2-Azidosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-4-octadecen-1,3-diol
Reactant of Route 2
2-Azido-4-octadecen-1,3-diol
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2-Azido-4-octadecen-1,3-diol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Azido-4-octadecen-1,3-diol

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